Nickel diethyldithiocarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

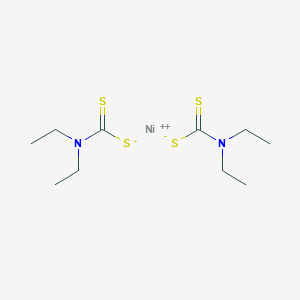

Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a salt metathesis reaction. The typical procedure involves reacting nickel chloride with sodium diethyldithiocarbamate in an aqueous or ethanol solution. The reaction proceeds as follows: [ \text{NiCl}_2 + 2 \text{NaS}_2\text{CNEt}_2 \rightarrow \text{Ni(S}_2\text{CNEt}_2)_2 + 2 \text{NaCl} ] This reaction results in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nickel sulfide.

Reduction: It can be reduced to nickel metal.

Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

Substitution: Ligand exchange reactions can be carried out using other ligands like phosphines or amines.

Major Products Formed:

Oxidation: Nickel sulfide (NiS)

Reduction: Nickel metal (Ni)

Substitution: Various nickel complexes with different ligands.

Aplicaciones Científicas De Investigación

Catalysis

Nickel diethyldithiocarbamate serves as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. It is particularly noted for its role in:

- Ligand-Coupled Electron Transfer : Ni(dtc)₂ can undergo a two-electron oxidation process, forming nickel(IV) species that are active in redox reactions. This property is exploited in organic synthesis and materials chemistry .

- Dye-Sensitized Solar Cells (DSSCs) : Research has shown that Ni(dtc)₂ acts as an effective redox mediator in DSSCs, enhancing their efficiency by facilitating electron transfer between the dye and the electrode .

Energy Storage

The compound has been studied for its potential in energy storage applications:

- Redox Flow Batteries (RFBs) : Ni(dtc)₂ has been investigated for its electrochemical properties in RFB systems, where it can influence battery performance through solvent-dependent electrochemical behavior. This includes shifts in voltage and power during charge-discharge cycles .

Material Science

In material science, this compound is utilized as a precursor for synthesizing nickel sulfide materials:

- Thin Film Deposition : The compound is used in the deposition of nickel sulfide thin films, which are important for various electronic applications. The ability to control the morphology and phase of the resulting materials makes it a valuable precursor .

- Nanostructured Materials : Ni(dtc)₂ can be decomposed to yield nanostructured nickel sulfides, which have applications in catalysis and sensor technologies due to their high surface area and reactivity.

Biomedicine

Emerging studies suggest potential biomedical applications:

- Antimicrobial Properties : Some research indicates that nickel dithiocarbamates may exhibit antimicrobial activity, making them candidates for further investigation in pharmaceutical contexts .

Data Table: Summary of Applications

Case Studies

-

Dye-Sensitized Solar Cells :

- A study demonstrated that incorporating Ni(dtc)₂ into DSSCs improved their efficiency by optimizing electron transfer dynamics. The use of this compound allowed for better charge separation and reduced recombination losses.

-

Redox Flow Batteries :

- Research focused on the electrochemical behavior of Ni(dtc)₂ showed significant improvements in voltage stability during cycling tests, indicating its potential as a redox mediator that enhances overall battery performance.

-

Thin Film Synthesis :

- Experimental results indicated that varying the decomposition conditions of Ni(dtc)₂ led to different morphologies of nickel sulfide films, which were characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM).

Mecanismo De Acción

The mechanism of action of nickel diethyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate ligands donate electron pairs to the metal center, stabilizing it in various oxidation states. This chelation mechanism is crucial for its biological activity, including enzyme inhibition and interaction with DNA and proteins .

Comparación Con Compuestos Similares

Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the ability to stabilize nickel in different oxidation states. Similar compounds include:

Zinc diethyldithiocarbamate: Used as a catalyst in polymer synthesis and has similar coordination properties.

Copper diethyldithiocarbamate: Known for its applications in agriculture as a fungicide.

Iron diethyldithiocarbamate: Studied for its potential in medical imaging and as an anticancer agent.

These compounds share the dithiocarbamate ligand but differ in their metal centers, leading to variations in their chemical properties and applications.

Actividad Biológica

Nickel diethyldithiocarbamate (Ni(DEDTC)₂) is a coordination compound formed from nickel and diethyldithiocarbamate, a ligand known for its diverse biological activities. This article explores the biological activity of Ni(DEDTC)₂, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the chemical formula C₁₀H₂₀N₂NiS₄ and is characterized by a square planar geometry typical of nickel(II) complexes. The compound is synthesized through the reaction of nickel salts with diethyldithiocarbamate, which acts as a bidentate ligand coordinating through its sulfur atoms.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of Ni(DEDTC)₂ against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella Typhimurium

- Candida albicans

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial efficacy of Ni(DEDTC)₂ compared to other dithiocarbamate complexes:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Ni(DEDTC)₂ | E. coli | 15 | 50 µg/mL |

| Ni(dtcEt₂)₂ | S. aureus | 20 | 30 µg/mL |

| Ni(dtcBz₂)₂ | S. Typhimurium | 18 | 40 µg/mL |

| Bis(dithiocarbamato)Ni | C. albicans | 25 | 20 µg/mL |

*Data adapted from multiple studies on dithiocarbamate complexes .

The mechanisms underlying the biological activity of Ni(DEDTC)₂ are multifaceted:

- Enzyme Inhibition : Nickel complexes can inhibit various enzymes, including cytochrome P450, which plays a crucial role in drug metabolism and detoxification processes .

- Chelation : As a chelating agent, Ni(DEDTC)₂ binds to metal ions such as cadmium and nickel, potentially reducing their toxicity in biological systems .

- Antioxidant Activity : The compound exhibits free-radical scavenging properties, contributing to its protective effects against oxidative stress in cells .

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A study evaluated the antimicrobial activity of Ni(DEDTC)₂ against clinical isolates from patients with infections. The results indicated that Ni(DEDTC)₂ was effective against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent.

Case Study 2: Nickel-Induced Toxicity Mitigation

Research demonstrated that Ni(DEDTC)₂ could mitigate nickel-induced toxicity in cell cultures by restoring mitochondrial function and reducing apoptosis rates. This suggests potential applications in treating nickel poisoning or exposure-related conditions .

Propiedades

Número CAS |

14267-17-5 |

|---|---|

Fórmula molecular |

C10H20N2NiS4 |

Peso molecular |

355.2 g/mol |

Nombre IUPAC |

N,N-diethylcarbamodithioate;nickel(2+) |

InChI |

InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |

Clave InChI |

NCLUCMXMAPDFGT-UHFFFAOYSA-L |

SMILES |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

SMILES canónico |

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |

Key on ui other cas no. |

14267-17-5 52610-81-8 |

Pictogramas |

Irritant; Health Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.